molecular formula C9H9ClN4O2 B4579679 4-chloro-1-ethyl-N-3-isoxazolyl-1H-pyrazole-5-carboxamide

4-chloro-1-ethyl-N-3-isoxazolyl-1H-pyrazole-5-carboxamide

Cat. No. B4579679
M. Wt: 240.64 g/mol
InChI Key: AHZVKGBWXXVUSI-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-N-3-isoxazolyl-1H-pyrazole-5-carboxamide is a chemical compound of interest in various chemical and pharmaceutical research areas. Its synthesis and structural analysis are pivotal for understanding its chemical and physical properties.

Synthesis Analysis

The synthesis of related pyrazole compounds often involves complex organic reactions. For instance, Beck and Lynch (1987) described the synthesis of a chloro ester derivative from an amino ester, utilizing nonaqueous diazotization with nitrosyl chloride (Beck & Lynch, 1987). Although this process does not directly address 4-chloro-1-ethyl-N-3-isoxazolyl-1H-pyrazole-5-carboxamide, it provides insight into the synthesis methodologies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as X-ray diffraction analysis. For instance, the structure of a N-methylamide synthesized from a pyrazole derivative was confirmed by X-ray diffraction analysis in the study by Beck and Lynch (1987) (Beck & Lynch, 1987). Similar techniques can be employed to analyze the molecular structure of 4-chloro-1-ethyl-N-3-isoxazolyl-1H-pyrazole-5-carboxamide.

Chemical Reactions and Properties

Pyrazole compounds can participate in various chemical reactions, including cyclocondensation and rearrangement reactions. For instance, Ledenyova et al. (2018) reported the reaction of a pyrazole derivative with thiourea involving ANRORC rearrangement (Ledenyova et al., 2018). Understanding these reactions is essential for predicting the reactivity of 4-chloro-1-ethyl-N-3-isoxazolyl-1H-pyrazole-5-carboxamide.

Physical Properties Analysis

The physical properties of pyrazole compounds, such as melting points, solubility, and crystalline structure, can be studied using various analytical techniques. For example, the crystalline structure of a related pyrazole compound was analyzed by Achutha et al. (2017), providing insights into the physical properties that could be expected for 4-chloro-1-ethyl-N-3-isoxazolyl-1H-pyrazole-5-carboxamide (Achutha et al., 2017).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity, stability, and interaction with other chemicals, can be deduced from related compounds. Studies like those by Shealy and O'dell (1971) can provide insights into the stability and reactivity of 4-chloro-1-ethyl-N-3-isoxazolyl-1H-pyrazole-5-carboxamide under various conditions (Shealy & O'dell, 1971).

Scientific Research Applications

Antitumor Activity

Imidazole derivatives, including compounds structurally related to "4-chloro-1-ethyl-N-3-isoxazolyl-1H-pyrazole-5-carboxamide," have shown significant promise in antitumor research. Studies review the antitumor activity of various imidazole derivatives, some of which have progressed beyond preclinical testing stages. These compounds are investigated for their potential in developing new antitumor drugs and synthesizing compounds with varying biological properties, highlighting the importance of structural analogs in cancer research (Iradyan et al., 2009).

Role in Tuberculosis Treatment

In the context of multidrug-resistant and extensively drug-resistant tuberculosis, certain compounds structurally related to "4-chloro-1-ethyl-N-3-isoxazolyl-1H-pyrazole-5-carboxamide" are part of the recommended regimen. These compounds are selected based on efficacy, safety, and cost, underscoring the critical role of chemical compounds in addressing global health challenges such as tuberculosis (Caminero et al., 2010).

Antioxidant and Pharmacological Effects

Chlorogenic Acid (CGA), a compound sharing a similar research interest in terms of biological activity, demonstrates a variety of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. Research into CGA and structurally related compounds provides insight into the potential pharmacological applications of "4-chloro-1-ethyl-N-3-isoxazolyl-1H-pyrazole-5-carboxamide" in treating metabolic disorders, highlighting the compound's relevance in developing natural safeguard food additives and reducing medical costs (Naveed et al., 2018).

Synthesis and Biological Activities of Pyrazole Derivatives

The synthesis of pyrazole heterocycles, including those related to "4-chloro-1-ethyl-N-3-isoxazolyl-1H-pyrazole-5-carboxamide," plays an essential role in medicinal chemistry due to their broad biological activities. These activities include anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The review of pyrazole derivatives highlights the compound's significance as a pharmacophore and its extensive use in organic synthesis, underlining the versatility and potential of pyrazole-based research (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

4-chloro-2-ethyl-N-(1,2-oxazol-3-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4O2/c1-2-14-8(6(10)5-11-14)9(15)12-7-3-4-16-13-7/h3-5H,2H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZVKGBWXXVUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-ethyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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